molecular formula C13H20N2 B6274876 1-[(4-ethylphenyl)methyl]piperazine CAS No. 340759-26-4

1-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B6274876
CAS No.: 340759-26-4
M. Wt: 204.3
InChI Key:
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Description

1-[(4-Ethylphenyl)methyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound features a piperazine ring substituted with a 4-ethylphenylmethyl group, making it a valuable intermediate in various chemical syntheses and applications.

Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .

Safety and Hazards

Piperazine compounds, such as N-Methylpiperazine, are considered hazardous. They are flammable liquids and can cause severe skin burns and eye damage. They may also cause respiratory irritation and allergic skin reactions. They are harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Ethylphenyl)methyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 4-ethylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, yielding the desired product .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and stringent quality control measures are essential to maintain consistency in industrial production .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Ethylphenyl)methyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-[(4-Ethylphenyl)methyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of biological systems and as a building block for bioactive molecules.

    Medicine: It serves as a precursor in the development of drugs targeting various diseases, including neurological disorders and infections.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-[(4-Ethylphenyl)methyl]piperazine can be compared with other similar compounds, such as:

Uniqueness: The presence of the 4-ethylphenylmethyl group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-ethylphenyl)methyl]piperazine involves the reaction of 4-ethylbenzyl chloride with piperazine in the presence of a base.", "Starting Materials": [ "4-ethylbenzyl chloride", "piperazine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 4-ethylbenzyl chloride to a solution of piperazine in a suitable solvent (e.g. ethanol)", "Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and then extract the product with a suitable solvent (e.g. dichloromethane)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography" ] }

CAS No.

340759-26-4

Molecular Formula

C13H20N2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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